molecular formula C7H3ClF5NO B1391447 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-87-2

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No. B1391447
CAS RN: 1214332-87-2
M. Wt: 247.55 g/mol
InChI Key: WCWKAVAPPXNFIU-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, also known as 3-CDFM-6-TFMP, is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has a unique chemical structure and is composed of six different atoms: three fluorine, two oxygen, and one chlorine. It is a highly polar compound, which makes it a good candidate for use in drug design and synthesis.

Scientific Research Applications

  • Halogen Shuffling and Electrophilic Substitutions : This compound, when treated with lithium diisopropylamide and iodine, converts into its 3-iodo derivative. This transformation facilitates further chemical manipulations involving halogen/metal exchange and electrophilic trapping, indicating its utility in synthetic chemistry (Mongin et al., 1998).

  • Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, is extensively used in the synthesis of pesticides. This highlights the role of such compounds in agrochemical research (Lu Xin-xin, 2006).

  • Antimicrobial Activities and DNA Interaction : Studies show that 2-Chloro-6-(trifluoromethyl)pyridine, a similar compound, exhibits antimicrobial properties. Additionally, its interaction with DNA has been investigated, which can be crucial for understanding its biological activities (Evecen et al., 2017).

  • Synthesis of Herbicides : The compound 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative, is a key intermediate in synthesizing the herbicide trifloxysulfuron, demonstrating its importance in the development of agricultural chemicals (Zuo Hang-dong, 2010).

  • Synthesis of Novel Organic Compounds : There is research into synthesizing novel compounds like 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which are versatile intermediates for creating trifluoromethylated N-heterocycles. This shows the compound's utility in organic and medicinal chemistry (Channapur et al., 2019).

  • Functionalization and Metalation Studies : The compound has been used to explore "optional site selectivity" in reactions, demonstrating its importance in understanding and developing new chemical reactions and pathways (Schlosser & Marull, 2003).

properties

IUPAC Name

3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKAVAPPXNFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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